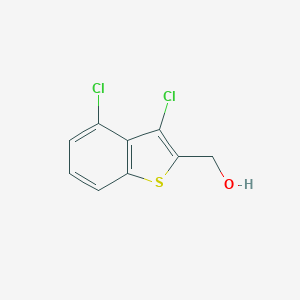

(3,4-Dichloro-1-benzothien-2-yl)methanol

Description

Significance of Benzothiophene (B83047) Core in Heterocyclic Chemistry

The benzo[b]thiophene scaffold, which consists of a thiophene (B33073) ring fused to a benzene (B151609) ring, is a privileged structure in the field of heterocyclic chemistry. researchgate.net Its significance stems from its versatile chemical nature and its presence in numerous biologically active compounds and functional materials. researchgate.netnih.gov The planar, electron-rich structure of the benzothiophene core, combined with the polarizability of the sulfur atom, allows it to bind effectively with various enzymes and biological receptors, making it a valuable pharmacophore in drug design. researchgate.net

This structural motif is central to several FDA-approved drugs, including the selective estrogen receptor modulators (SERMs) Raloxifene and Arzoxifene, the antifungal agent Sertaconazole, and the 5-lipoxygenase inhibitor Zileuton. nih.gov Beyond pharmaceuticals, benzothiophene derivatives are gaining attention in materials science for the development of organic semiconductors and π-conjugated polymers for optoelectronic applications. nih.govmdpi.com

Overview of Dichloro-substituted Benzothiophene Derivatives in Chemical Science

The functionalization of the benzothiophene core with halogen atoms, particularly chlorine, is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties. The introduction of chloro-substituents can significantly alter factors such as lipophilicity, metabolic stability, and electronic distribution. These modifications are crucial for optimizing the potency, selectivity, and pharmacokinetic profile of a drug candidate.

For instance, chlorinated benzothiophene derivatives have been investigated for a range of biological activities. Studies have shown that chloro-substitution can lead to potent Factor Xa inhibitors, which are a class of anticoagulants. nih.gov Furthermore, compounds featuring a 6-chloro-benzo[b]thiophene nucleus have been synthesized and evaluated as antimicrobial agents against multidrug-resistant bacteria like Staphylococcus aureus. nih.gov The position and number of chlorine atoms on the benzothiophene ring are critical variables in structure-activity relationship (SAR) studies, which aim to correlate a molecule's structure with its biological activity. researchgate.net The investigation of dichloro-substituted derivatives, therefore, represents a logical approach to exploring new chemical space and identifying novel bioactive compounds.

Rationale for Academic Investigation of (3,4-Dichloro-1-benzothien-2-yl)methanol

While specific research on this compound is not extensively documented in public literature, the rationale for its academic investigation can be inferred from its distinct structural features. The molecule combines three key elements: the biologically relevant benzothiophene scaffold, the modulating effect of dichloro-substitution, and a reactive hydroxymethyl (methanol) group at the 2-position.

This methanol (B129727) group serves as a versatile functional handle for synthetic modification. It can be readily transformed into a variety of other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid, converted into a leaving group (like a bromide) for nucleophilic substitution, or used in esterification and etherification reactions. google.com This chemical tractability makes this compound an ideal starting material or intermediate for constructing a diverse library of more complex molecules. Researchers can systematically modify the methanol group to probe interactions with biological targets and establish detailed structure-activity relationships.

Scope and Objectives of Research on Substituted Benzothiophene Methanols

The primary scope of research involving substituted benzothiophene methanols is their use as building blocks in synthetic and medicinal chemistry. aurigeneservices.com The overarching objective is to leverage these intermediates for the discovery and development of novel compounds with desired biological or material properties.

Key research objectives include:

Synthesis of Novel Derivatives: Developing efficient synthetic pathways to create a wide array of derivatives by chemically modifying the methanol function. This could involve creating esters, ethers, amines, and other analogs.

Exploration of Structure-Activity Relationships (SAR): Systematically evaluating the synthesized derivatives for specific biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, to understand how structural changes impact efficacy and selectivity. researchgate.netnih.gov

Development of New Functional Materials: Investigating the potential of these compounds as precursors for organic semiconductors, dyes, or other advanced materials where the electronic properties of the substituted benzothiophene core can be exploited. mdpi.com

Pharmacokinetic Profiling: For promising bioactive compounds, the research would extend to studying their absorption, distribution, metabolism, and excretion (ADME) properties to assess their potential as viable drug candidates. nih.gov

In essence, the study of compounds like this compound is driven by its potential to unlock new avenues in drug discovery and materials science through synthetic diversification.

Data Tables

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆Cl₂OS |

| Molecular Weight | 233.12 g/mol |

| Topological Polar Surface Area | 20.23 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Table 2: Examples of Biological Activities of Substituted Benzothiophene Derivatives

| Benzothiophene Derivative Class | Biological Activity | Reference |

| Benzothiophene-anthranilamides | Factor Xa Inhibition (Anticoagulant) | nih.gov |

| 3-Acylbenzothiophenes | Selective Estrogen Receptor Modulation | nih.gov |

| 6-Chloro-benzo[b]thiophene Acylhydrazones | Antimicrobial (Anti-MRSA) | nih.gov |

| General Benzothiophenes | Anticancer, Anti-inflammatory, Antidiabetic | researchgate.netnih.gov |

| Benzothiophene-chalcone hybrids | Cholinesterase Inhibition (Anti-Alzheimer's) | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2OS |

|---|---|

Molecular Weight |

233.11g/mol |

IUPAC Name |

(3,4-dichloro-1-benzothiophen-2-yl)methanol |

InChI |

InChI=1S/C9H6Cl2OS/c10-5-2-1-3-6-8(5)9(11)7(4-12)13-6/h1-3,12H,4H2 |

InChI Key |

IOOMYOYTPMXBBY-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)Cl)C(=C(S2)CO)Cl |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=C(S2)CO)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dichloro 1 Benzothien 2 Yl Methanol and Its Analogues

Strategies for Benzothiophene (B83047) Ring Construction

The foundational step in the synthesis of (3,4-Dichloro-1-benzothien-2-yl)methanol is the creation of the benzothiophene scaffold. This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, can be assembled through various organic reactions. clockss.orgnih.gov Key strategies include classical cyclization techniques and modern transition metal-catalyzed approaches, which offer versatility and control over the final product.

Cyclization Techniques in Benzothiophene Synthesis

Cyclization reactions are a cornerstone of heterocyclic chemistry, and several methods are employed for the construction of the benzothiophene ring. One common approach involves the intramolecular cyclization of appropriately substituted benzene derivatives. For instance, arylthioacetic acids, which can be prepared from the reaction of a thiophenol with chloroacetic acid, can undergo cyclization in the presence of acetic anhydride (B1165640) to yield a 3-hydroxybenzo[b]thiophene. Subsequent dehydroxylation can then afford the parent benzothiophene. clockss.org

Another notable cyclization method is the oxidative cyclization of 2-mercaptocinnamic acid in an alkaline solution of potassium ferricyanide (B76249) (K3Fe(CN)6) or with iodine to produce benzothiophene. clockss.org Furthermore, arylmercapto acetals have been utilized as precursors for benzothiophene synthesis through gas-phase reactions with catalysts like zinc chloride-impregnated montmorillonite (B579905) or in solution with catalysts such as Amberlyst A-15. clockss.org

Electrophilic cyclization of o-alkynyl thioanisoles represents a powerful and direct route to substituted benzothiophenes. rsc.org This method uses various electrophiles like iodine, N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) to initiate the cyclization, leading to the formation of 2,3-disubstituted benzothiophenes. rsc.org The reaction proceeds under mild conditions and tolerates a range of functional groups.

Transition Metal-Catalyzed Approaches to Benzothiophene Scaffolds

The advent of transition metal catalysis has revolutionized organic synthesis, providing efficient and selective methods for the construction of complex molecules, including benzothiophenes. nih.govresearchgate.netyoutube.comorganic-chemistry.org These methods often involve the coupling of various starting materials to form the heterocyclic ring in a single step or a short sequence.

Palladium-catalyzed reactions are particularly prominent in this area. For example, a Sonogashira-type cross-coupling reaction between a 2-iodothiophenol (B3069315) and a terminal alkyne, catalyzed by a palladium complex, can yield 2-substituted benzothiophenes in good yields. researchgate.net Another palladium-catalyzed method involves the C-H arylation of electron-rich heteroarenes with aryl halides. acs.org

Copper-catalyzed reactions also offer effective routes. A thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, catalyzed by copper(I) iodide (CuI) and N,N,N',N'-tetramethylethylenediamine (TMEDA), provides a direct synthesis of 2-substituted benzothiophenes. wikipedia.org

Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have been developed for the synthesis of benzothiophene analogs with high regioselectivity. google.com Gold-catalyzed carbothiolation also provides an atom-economical pathway to sulfur-containing heterocycles like 2,3-disubstituted benzothiophenes. acs.org

Regioselective Halogenation Approaches

Following the construction of the benzothiophene ring, the next critical step towards the synthesis of this compound is the introduction of two chlorine atoms at specific positions on the benzene portion of the molecule. The precise placement of these halogens at the C-3 and C-4 positions is crucial and requires careful control of the reaction conditions.

Introduction of Dichloro Functionalities at C-3 and C-4 Positions

Achieving the specific 3,4-dichloro substitution pattern on the benzothiophene ring is a significant synthetic challenge. Direct chlorination of the parent benzothiophene often leads to a mixture of products, with substitution occurring preferentially at the more reactive C-2 and C-3 positions of the thiophene ring. researchgate.net Therefore, indirect methods are typically required to achieve the desired regioselectivity on the benzene ring.

Another strategy could involve the synthesis of a polychlorinated benzothiophene followed by selective dechlorination. For example, a process for the selective dechlorination of tetrachloropyridine to 3,5-dichloropyridine (B137275) using zinc in an acidic medium has been patented. A similar approach could potentially be applied to a tetrachlorobenzothiophene to yield the 3,4-dichloro derivative, although specific conditions would need to be optimized.

Optimization of Halogenation Conditions for Specificity

When direct halogenation is attempted, the conditions must be carefully optimized to control the regioselectivity. The reactivity of the benzothiophene ring towards electrophilic substitution is highest at the C-3 position, followed by the C-2 position. nih.govresearchgate.netyoutube.com Halogenation of thiophene itself is extremely rapid, often leading to tetrasubstitution. researchgate.net

For the specific chlorination at the C-3 position of a C-2 substituted benzothiophene, sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) has been shown to be an effective reagent. nih.govresearchgate.netyoutube.com The reaction is typically carried out in aqueous acetonitrile (B52724) at elevated temperatures (65–75 °C) to favor C-3 chlorination over other side reactions like oxidation. nih.govresearchgate.netyoutube.com However, achieving dichlorination at both C-3 and C-4 positions simultaneously and with high selectivity via direct electrophilic attack remains a significant hurdle due to the directing effects of the sulfur heteroatom and the initial chloro substituent.

Introduction of the Methanol (B129727) Moiety at C-2 Position

The final key transformation in the synthesis of this compound is the introduction of a hydroxymethyl group (-CH₂OH) at the C-2 position of the 3,4-dichlorobenzothiophene core. This can be achieved through a two-step process involving formylation followed by reduction, or potentially through direct lithiation and reaction with formaldehyde.

A common and effective method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction. rsc.orgorganic-chemistry.orgwikipedia.orgchemicalbook.comlibretexts.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgchemicalbook.comlibretexts.org The resulting electrophilic iminium salt then reacts with the aromatic substrate. For 3,4-dichlorobenzothiophene, the C-2 position is the most likely site for electrophilic attack, which would yield 2-formyl-3,4-dichloro-1-benzothiophene.

Once the 2-formyl derivative is obtained, it can be readily reduced to the corresponding primary alcohol, this compound. Standard reducing agents for converting aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com These reagents are generally effective and selective for the reduction of carbonyl groups. masterorganicchemistry.com

Alternatively, if direct formylation proves difficult, a route involving the corresponding carboxylic acid could be employed. The existence of 3,4-dichloro-1-benzothiophene-2-carboxylic acid suggests that this intermediate is accessible. The carboxylic acid can then be reduced to the primary alcohol using a strong reducing agent like LiAlH₄. masterorganicchemistry.com

A summary of the potential synthetic transformations is presented in the table below.

| Step | Transformation | Reagents and Conditions | Product |

| 1 | Benzothiophene Ring Construction | Various cyclization or cross-coupling methods | Benzothiophene scaffold |

| 2 | Regioselective Dichlorination | Indirect methods or selective dehalogenation | 3,4-Dichlorobenzothiophene |

| 3a | C-2 Formylation | Vilsmeier-Haack (DMF, POCl₃) | 2-Formyl-3,4-dichloro-1-benzothiophene |

| 3b | Reduction of Aldehyde | NaBH₄ or LiAlH₄ | This compound |

| Alternative to 3a/3b | |||

| 4a | C-2 Carboxylation | e.g., Lithiation followed by CO₂ | 3,4-Dichloro-1-benzothiophene-2-carboxylic acid |

| 4b | Reduction of Carboxylic Acid | LiAlH₄ | This compound |

Chemical Transformations for Alcohol Functionalization

The primary alcohol group in this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of analogues. Common transformations include oxidation, etherification, esterification, and conversion to alkylating agents.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the final product. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding 2-formyl-3,4-dichlorobenzo[b]thiophene. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will oxidize the alcohol directly to the 2-carboxy-3,4-dichlorobenzo[b]thiophene.

Etherification and Esterification: The alcohol can be readily converted into ethers or esters. Williamson ether synthesis, involving deprotonation of the alcohol with a base (e.g., NaH) followed by reaction with an alkyl halide, yields the corresponding ether. Esterification can be achieved through reaction with an acyl chloride or a carboxylic acid under Fischer esterification conditions. These reactions are fundamental for modifying the steric and electronic properties of the molecule.

Conversion to Alkylating Agents: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or a halide, to create an electrophilic site. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the corresponding tosylate. This can then be subjected to nucleophilic substitution reactions to introduce a wide range of functionalities.

The functionalization of alcohols can also be achieved through C-H activation strategies. researchgate.net Dual catalytic methods combining photoredox and hydrogen atom transfer catalysis have been developed for the alkylation of heteroarenes using unactivated alcohols as alkylating reagents. researchgate.net

Table 1: Representative Functionalization Reactions of Benzothiophene Alcohols

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-(1-Benzothien-2-yl)ethan-1-ol | MnO₂ | 1-(1-Benzothien-2-yl)ethan-1-one | - | clockss.org |

| (5,6-Dimethoxybenzo[b]thien-2-yl)methanol | MnO₂, CH₂Cl₂ | 5,6-Dimethoxybenzo[b]thiophene-2-carbaldehyde | 65 | clockss.org |

| 2-(Thiophen-2-yl)benzo[b]thiophene | Phenyl acetylene, Pd(PPh₂)₂Cl₂, CuI, DMF/Et₃N | 3-(Phenylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | 94 | ias.ac.in |

| 2-Mercaptobenzoic acid | Aryl bromomethyl ketone, Et₃N, DMF | 2-Aroylbenzo[b]thiophen-3-ol | High | nih.gov |

Stereochemical Considerations in Methanol Group Introduction

The compound this compound itself is achiral as the carbon atom of the methanol group (-CH₂OH) is not a stereocenter. However, stereochemistry becomes a critical consideration under two main scenarios:

Further Functionalization: If the primary alcohol is used in a subsequent reaction to create a chiral center, stereoselective synthesis methods are required to control the configuration of the product. For example, the addition of an organometallic reagent to the corresponding 2-formyl derivative could generate a chiral secondary alcohol. In such cases, the use of chiral catalysts or auxiliaries is necessary to achieve high enantiomeric excess.

Enantioselective Synthesis: While the target molecule is achiral, the synthesis of chiral benzothiophene analogues is an important area of research. nih.gov Methods for the enantiospecific synthesis of 2,3-disubstituted benzothiophenes have been developed, for instance, via a transition-metal-free C2-alkylation of benzothiophene S-oxides with boronic esters. nih.gov This process involves a Pummerer-type 1,2-metalate shift that proceeds with complete enantiospecificity. nih.gov Such strategies are crucial when the target molecule possesses inherent chirality or when a specific stereoisomer is required for biological activity. Catalytic enantioselective C-H functionalization of alcohols can also be achieved using iridium C,O-benzoate complexes, where hydrogen exchange between alcohols and other reactants generates transient electrophile-nucleophile pairs. nih.gov

Purification and Isolation Techniques for Substituted Benzothiophene Derivatives

The purification and isolation of this compound and its analogues are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products. The choice of technique depends on the physical properties of the compound, such as its polarity, solubility, and volatility.

Column Chromatography: This is the most common and versatile method for purifying substituted benzothiophene derivatives. clockss.orgias.ac.in Silica (B1680970) gel is typically used as the stationary phase, and a solvent system of appropriate polarity is chosen as the mobile phase (eluent). A common eluent system for moderately polar compounds like benzothiophene derivatives is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate (B1210297) or dichloromethane. ias.ac.in The progress of the separation is monitored by Thin Layer Chromatography (TLC).

Recrystallization: If the synthesized compound is a solid at room temperature, recrystallization is an effective method for purification. This technique relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Distillation: For liquid compounds that are thermally stable, distillation can be used for purification, particularly if the impurities have significantly different boiling points. However, for many complex heterocyclic molecules, this method is less common due to the high temperatures required, which can lead to decomposition.

The identity and purity of the isolated compounds are confirmed using a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.govias.ac.innih.gov

Table 2: Purification and Characterization Methods

| Technique | Purpose | Typical Application/Observation | Reference |

| Column Chromatography | Purification of solid and liquid compounds | Separation of products from reaction mixtures using silica gel and solvent gradients (e.g., Hexane/EtOAc). | clockss.orgias.ac.in |

| Recrystallization | Purification of solid compounds | Obtaining pure crystalline material from a supersaturated solution (e.g., using an ethanol/water mixture). | researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment | ¹H and ¹³C spectra provide information on the chemical environment of atoms. | nih.govias.ac.in |

| Mass Spectrometry (MS) | Determination of molecular weight and formula | Provides the mass-to-charge ratio (m/z) of the molecular ion. | nih.govnih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for O-H (alcohol), C=O (carbonyl), etc. | clockss.orgnih.gov |

Advanced Structural Elucidation and Molecular Characterization

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of (3,4-Dichloro-1-benzothien-2-yl)methanol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial relationship with neighboring atoms.

The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. The proton at position 7 (H-7) is likely to appear as a doublet, coupled to the proton at position 6 (H-6). Similarly, the proton at position 5 (H-5) would also be a doublet, coupled to H-6. The H-6 proton, being coupled to both H-5 and H-7, should appear as a doublet of doublets.

The methylene protons (CH₂) adjacent to the hydroxyl group and the benzothiophene (B83047) ring are diastereotopic and would be expected to appear as a singlet, or potentially as two distinct doublets if their magnetic environments are sufficiently different, though a singlet is more probable. The hydroxyl proton (-OH) typically presents as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-7 | 7.8 - 8.0 | d | 8.0 - 9.0 |

| H-5 | 7.6 - 7.8 | d | 8.0 - 9.0 |

| H-6 | 7.3 - 7.5 | dd | 8.0 - 9.0, 8.0 - 9.0 |

| -CH₂- | 4.8 - 5.0 | s | - |

| -OH | Variable (e.g., 2.0 - 4.0) | br s | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The spectrum is expected to show nine distinct signals. The carbon atoms of the benzothiophene core will resonate in the aromatic region (typically 120-145 ppm). The carbons bearing the chlorine atoms (C-3 and C-4) are expected to be shifted downfield due to the deshielding effect of the halogens. The quaternary carbons (C-2, C-3, C-3a, C-4, and C-7a) will generally show weaker signals compared to the protonated carbons. The methylene carbon (-CH₂OH) will appear in the aliphatic region, typically between 60 and 70 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 130 - 135 |

| C-3a | 135 - 140 |

| C-4 | 128 - 133 |

| C-5 | 125 - 130 |

| C-6 | 123 - 128 |

| C-7 | 120 - 125 |

| C-7a | 138 - 143 |

| -CH₂OH | 60 - 65 |

Note: Predicted values are based on established ranges for carbon chemical shifts in similar heterocyclic and aromatic systems.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. Cross-peaks would be expected between H-5 and H-6, and between H-6 and H-7, confirming their adjacent positions on the aromatic ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for H-5, H-6, and H-7 to their corresponding carbon signals (C-5, C-6, and C-7) and the methylene protons to the methylene carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For this compound, the IR spectrum is expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadness arising from hydrogen bonding. The C-H stretching vibrations of the aromatic and methylene groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the primary alcohol should be observable between 1000 and 1075 cm⁻¹. Finally, the C-Cl stretching vibrations typically appear in the fingerprint region, between 600 and 800 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Methylene |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1000-1075 | C-O stretch | Primary Alcohol |

| 600-800 | C-Cl stretch | Chloro-aromatic |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict various molecular properties.

Optimized Molecular Geometry and Electronic Structure

A DFT calculation would typically begin by optimizing the molecular geometry of (3,4-Dichloro-1-benzothien-2-yl)methanol to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The output would provide precise data on bond lengths (in Ångströms) and bond angles (in degrees) between the constituent atoms (Carbon, Hydrogen, Oxygen, Sulfur, and Chlorine). The electronic structure describes the distribution of electrons within the molecule.

A representative data table for optimized geometry would look like this, but is not available for this specific compound:

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C1 | C2 | Data not available | |

| Bond Angle | C1 | C2 | C3 | Data not available |

| Dihedral Angle | C1 | C2 | C3 | C4 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity and stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite.

A summary table for HOMO-LUMO analysis would typically include:

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Vibrational Frequency Calculations and Spectroscopic Simulations

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. Comparing the simulated spectra with experimental data helps in the structural confirmation of the compound.

A sample table for vibrational frequencies would list:

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | Data not available |

| C-Cl stretch | Data not available |

| C=C aromatic stretch | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. Different colors on the map indicate different potential values: red typically signifies regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates positive potential (electron-poor, prone to nucleophilic attack). For this compound, MEP analysis would likely show negative potential around the oxygen and chlorine atoms and positive potential near the hydroxyl hydrogen.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This method provides insights into the dynamic behavior and conformational flexibility of a molecule.

Conformational Analysis and Flexibility

MD simulations can explore the different spatial arrangements (conformations) of a molecule that are accessible at a given temperature. For this compound, this would involve studying the rotation around the single bond connecting the methanol (B129727) group to the benzothiophene (B83047) ring. The simulation would reveal the most stable conformations and the energy barriers between them, providing a detailed picture of the molecule's flexibility.

Solvation Effects and Solvent Interactions

The study of solvation effects is crucial for understanding a molecule's behavior in solution, as the solvent can significantly influence its conformation, stability, and reactivity. While specific experimental or computational studies on the solvation of this compound are not extensively documented in publicly available literature, general principles of physical organic chemistry can be applied to predict its interactions with various solvents.

The polarity of the solvent is a key factor in determining the nature and strength of solute-solvent interactions. In polar solvents, such as water or methanol, this compound would be expected to engage in hydrogen bonding via its hydroxyl group. The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. These specific interactions, along with dipole-dipole interactions, would lead to a significant solvation shell around the molecule, stabilizing its polar regions. The presence of chlorine atoms on the benzothiophene ring also introduces polar C-Cl bonds, which can contribute to dipole-dipole interactions with polar solvent molecules.

Computational methods, such as Density Functional Theory (DFT) or molecular dynamics (MD) simulations with explicit solvent models, could be employed to quantify these interactions. Such studies would allow for the calculation of solvation free energies, the analysis of the radial distribution functions of solvent molecules around the solute, and the identification of preferred solvent interaction sites.

Table 1: Hypothetical Solvation Characteristics of this compound in Different Solvents

| Solvent | Dielectric Constant (approx.) | Dominant Interaction Types | Expected Relative Solubility |

| Water | 80.1 | Hydrogen Bonding, Dipole-Dipole | Moderate to Low |

| Methanol | 32.7 | Hydrogen Bonding, Dipole-Dipole | High |

| Acetonitrile (B52724) | 37.5 | Dipole-Dipole | High |

| Dichloromethane | 9.1 | Dipole-Dipole | High |

| Toluene | 2.4 | van der Waals, π-π stacking | Moderate |

| Hexane (B92381) | 1.9 | van der Waals (Dispersion) | Low |

Molecular Docking Studies for Hypothetical Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Ligand-Protein Interaction Prediction (without specific biological outcomes)

In the absence of specific biological data for this compound, molecular docking can be used in a hypothetical manner to explore its potential to bind to various protein active sites. The process would involve obtaining the three-dimensional structures of target proteins from a repository like the Protein Data Bank (PDB). The structure of this compound would be generated and optimized using computational chemistry software.

Docking algorithms would then be used to systematically explore different orientations and conformations of the ligand within the protein's binding site. These algorithms use scoring functions to estimate the binding affinity for each pose. The scoring functions take into account various non-covalent interactions such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

For this compound, the hydroxyl group would be a key feature for forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) in a protein's active site. The dichlorobenzothiophene moiety, being largely hydrophobic, would likely favor interactions with nonpolar residues such as leucine, isoleucine, valine, and phenylalanine. The chlorine atoms could also participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen.

Analysis of Binding Poses and Interaction Energies

The output of a molecular docking study is a set of possible binding poses of the ligand in the protein active site, each with a corresponding predicted binding energy. A lower binding energy generally indicates a more stable and therefore more likely binding mode.

The analysis of these binding poses provides detailed insights into the specific atomic interactions that stabilize the ligand-protein complex. For each predicted pose of this compound, one would examine:

Hydrogen Bonds: The specific donor and acceptor atoms involved in hydrogen bonding and their distances.

Hydrophobic Interactions: The proximity of the benzothiophene ring and the dichloro substituents to nonpolar amino acid side chains.

Halogen Bonds: The interaction of the chlorine atoms with nucleophilic atoms in the protein backbone or side chains.

π-Interactions: Potential π-π stacking or π-cation interactions between the aromatic ring of the ligand and aromatic or charged residues of the protein.

The interaction energies can be broken down into contributions from different force field terms, such as electrostatic and van der Waals energies, to better understand the driving forces for binding.

Table 2: Exemplary Data from a Hypothetical Molecular Docking Study of this compound with a Kinase Active Site

| Binding Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| 1 | -8.5 | Asp145, Lys72, Leu23 | Hydrogen Bond with Asp145, Hydrophobic interaction with Leu23 |

| 2 | -8.2 | Phe144, Val30, Gln131 | π-π stacking with Phe144, Hydrogen Bond with Gln131 |

| 3 | -7.9 | Met103, Tyr105, Cys104 | Hydrophobic interactions with Met103 and Tyr105 |

| 4 | -7.5 | Trp56, Ala70 | Hydrophobic interaction with Trp56 and Ala70 |

Structure Activity Relationship Sar Investigations of Substituted Benzothiophene Methanols

Influence of Halogen Substituents on Molecular Interactions

The presence and positioning of halogen atoms on the benzothiophene (B83047) scaffold are paramount in defining the molecule's electronic and steric properties, which in turn govern its intermolecular interactions.

Impact of C-3 and C-4 Dichloro Groups on Electronic Properties

The two chlorine atoms at the C-3 and C-4 positions of the benzothiophene ring are strongly electron-withdrawing. This has a profound impact on the electronic distribution across the bicyclic system. Their primary effects include:

Inductive Withdrawal: Chlorine's high electronegativity pulls electron density away from the aromatic rings through the sigma bonds. This effect reduces the electron density of the entire ring system, particularly at the positions ortho and para to the substituents.

Modulation of the Thiophene (B33073) Sulfur: The electron-withdrawing nature of the chloro groups can influence the electron-donating capacity of the sulfur atom's lone pairs into the aromatic system.

Creation of an Electrophilic Region (σ-hole): Halogen atoms can feature a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the atom along the C-Cl bond axis. nih.gov This positive region can engage in attractive, non-covalent interactions known as halogen bonds. nih.gov The strength of this σ-hole increases with the size and polarizability of the halogen atom. nih.gov

Table 1: Conceptual Electronic Effects of Dichloro Substitution

| Electronic Effect | Description | Consequence for Molecular Interaction |

| Inductive Effect | Strong withdrawal of electron density from the benzothiophene ring system by the two chlorine atoms. | Modulates the overall electron richness of the aromatic system, influencing π-π stacking and cation-π interactions. |

| σ-hole Formation | Creation of a region of positive electrostatic potential on the chlorine atoms along the C-Cl bond axis. nih.gov | Enables directional halogen bonding with electron-rich atoms like oxygen or nitrogen in a binding site. nih.govmdpi.com |

| Dipole Moment | The asymmetric placement of the chloro groups induces a significant molecular dipole moment. | Influences long-range electrostatic interactions and the molecule's orientation within a binding pocket. |

Correlation of Halogenation with Binding Site Specificity (Conceptual)

The specific pattern of halogenation on an aromatic scaffold can be a determining factor for binding site specificity. This is primarily due to the unique and directional nature of halogen bonds. While hydrogen bonds are common, the ability of a ligand to form a halogen bond can grant it access to or affinity for binding pockets that are rich in halogen bond acceptors (e.g., carbonyl oxygens, hydroxyl groups, or amide nitrogens).

For (3,4-Dichloro-1-benzothien-2-yl)methanol, the C-3 and C-4 chloro groups could theoretically engage with specific amino acid residues. For instance, a backbone carbonyl oxygen of an amino acid could act as a halogen bond acceptor. The geometry of this interaction is highly specific, requiring the C-Cl bond to point directly towards the acceptor atom. nih.gov This directionality can lock the molecule into a specific orientation, enhancing binding affinity and selectivity for one biological target over another. In some chloro-substituted derivatives, however, these halogen bonding interactions may not be observed, with hydrogen bonding and π-stacking being the dominant forces in the crystal packing. nih.gov

Table 2: Conceptual Correlation of Halogenation with Binding Specificity

| Interaction Type | Potential Interacting Residue | Significance for Specificity |

| Halogen Bond | Backbone carbonyl (e.g., Gly, Ala, Phe) or side-chain oxygen (e.g., Ser, Thr, Tyr). | Highly directional; provides specificity for pockets containing suitable halogen bond acceptors. nih.govmdpi.com |

| van der Waals | Hydrophobic residues (e.g., Leu, Ile, Val). | The size of the chlorine atoms contributes to the overall shape and volume of the ligand, influencing steric fit. |

| Hydrophobic | Aromatic residues (e.g., Phe, Tyr, Trp). | The lipophilicity is increased by halogens, favoring interactions with nonpolar pockets. |

Role of the Methanol (B129727) Functionality in Molecular Recognition

The methanol group at the C-2 position is a key functional group that significantly influences the molecule's interaction profile, primarily through its capacity for hydrogen bonding.

Hydrogen Bonding Potential of the Hydroxyl Group

The hydroxyl (-OH) group of the methanol moiety is a classic hydrogen bond donor and acceptor. This dual capacity allows it to form strong, directional interactions with a variety of functional groups typically found in biological macromolecules.

As a Hydrogen Bond Donor: The electropositive hydrogen atom can be donated to an electronegative atom like the oxygen of a carboxylate group (Asp, Glu), a backbone carbonyl, or the nitrogen of a histidine side chain.

As a Hydrogen Bond Acceptor: The lone pairs of electrons on the oxygen atom can accept a hydrogen bond from donor groups such as the amide protons of asparagine and glutamine, or the hydroxyl groups of serine and threonine.

This ability to form hydrogen bonds is often a critical determinant of binding affinity and is a cornerstone of molecular recognition in many ligand-receptor systems.

Table 3: Hydrogen Bonding Capabilities of the Methanol Group

| Role | Interaction Partner in a Binding Site | Example Amino Acid Residues |

| Donor | Carbonyl oxygen, carboxylate, hydroxyl, imidazole (B134444) nitrogen. | Asp, Glu, Ser, Thr, His |

| Acceptor | Amide proton, hydroxyl proton, amine proton. | Asn, Gln, Ser, Thr, Lys |

Stereochemical Implications of the Methanol Substitution

The C-2 position of the benzothiophene ring, to which the methanol group is attached, is a prochiral center. While this compound itself is achiral, the spatial orientation of the methanol group relative to the planar benzothiophene ring can have significant stereochemical consequences for binding.

If the binding pocket is sufficiently constrained, it may favor a specific conformation of the C-C bond between the ring and the methanol carbon. Furthermore, in related chiral systems, the stereochemistry at such a center can be the absolute determinant of biological activity. For instance, in atroposelective synthesis of related biaryl systems, the choice of a chiral catalyst can dictate the formation of one enantiomer over another, leading to products with high enantiomeric purity. acs.org This highlights the importance of three-dimensional structure. The specific spatial projection of the hydroxyl group can determine whether it can successfully engage with key hydrogen bonding partners within the active site, potentially leading to significant differences in potency between stereoisomers in related chiral molecules.

QSAR Modeling for Predictive Insights into Molecular Behavior (without specific biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their properties. imist.maresearchgate.net For benzothiophene derivatives, QSAR models can provide predictive insights into how structural modifications, such as changes in halogenation or side chains, might influence molecular behavior without necessarily defining a specific biological endpoint. tandfonline.comnih.govresearchgate.net

QSAR studies on benzothiophene derivatives have identified several key molecular descriptors that are correlated with their activity. imist.maresearchgate.net These descriptors fall into several categories:

Electronic Descriptors: These relate to the distribution of electrons in the molecule. For this compound, the introduction of two chlorine atoms would significantly alter descriptors such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These changes can influence the molecule's ability to participate in electrostatic interactions and redox processes.

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molecular volume, surface area, and specific conformational indices are important. The positions of the chlorine atoms and the conformation of the hydroxymethyl group in this compound would define its steric profile, which is crucial for how it fits into a binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, often represented by the partition coefficient (logP). The dichlorination of the benzothiophene core would increase its hydrophobicity, a factor that QSAR models often show to be critical for membrane transport and interaction with hydrophobic pockets in macromolecules.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices and shape profiles. They provide a simplified way to encode the structural features of the molecule for use in statistical modeling.

Recent QSAR studies on benzothiophene derivatives have successfully developed predictive models using various statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). imist.maresearchgate.netresearchgate.net These models have demonstrated strong predictive power, indicating that the molecular behavior of new benzothiophene derivatives can be rationally predicted. imist.maresearchgate.net For a compound like this compound, a QSAR model could predict its relative potency or a particular physicochemical property based on the calculated values of its molecular descriptors. This predictive capability is invaluable in guiding the synthesis of new analogues with potentially enhanced or optimized properties, thereby reducing the need for extensive and resource-intensive experimental screening.

Mechanistic Investigations of Molecular Interactions

Exploration of Biochemical Pathway Modulation

There is currently no available research that investigates the modulation of specific biochemical pathways by (3,4-Dichloro-1-benzothien-2-yl)methanol. Studies that would elucidate its effects on signaling cascades, metabolic pathways, or other cellular processes have not been published.

Enzyme Kinetic Studies for Interaction Characterization

No enzyme kinetic studies have been found in the public domain for this compound. Such studies would be crucial to determine if the compound acts as an inhibitor, activator, or substrate for any particular enzyme, and to characterize the nature of this interaction (e.g., competitive, non-competitive).

Receptor Binding Assays to Ascertain Molecular Affinity

Information regarding the affinity of this compound for specific biological receptors is not available. Receptor binding assays are essential for identifying molecular targets and understanding the initial events that could lead to a biological response.

Investigation of Cellular Uptake and Distribution Mechanisms

There are no published academic studies on the cellular uptake and distribution of this compound. Research in this area would be necessary to understand if and how the compound enters cells and where it localizes, which are critical factors for its potential activity.

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of benzothiophene (B83047) derivatives has evolved significantly, moving towards more efficient and environmentally benign methodologies. benthamdirect.comnih.gov Future research on (3,4-Dichloro-1-benzothien-2-yl)methanol would likely focus on adapting these modern strategies to improve yield, reduce waste, and enhance safety. Key areas of exploration could include transition-metal-catalyzed cross-coupling reactions, one-pot domino sequences, and green chemistry approaches. modern-journals.comresearchgate.net

A primary route to 2-hydroxymethyl-substituted heterocycles involves the reduction of a corresponding carboxylic acid or ester, or the reaction of an organometallic reagent with a 2-formyl group. clockss.orgclockss.org Therefore, efficient synthesis of the 3,4-dichloro-1-benzothiophene-2-carboxylic acid or the corresponding aldehyde is a critical prerequisite. Modern methods like palladium-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols offer novel pathways to the core benzothiophene structure, which can then be functionalized. acs.orgresearchgate.net

Sustainable approaches could involve the use of water as a solvent, a strategy that has proven successful for related heterocyclic methanols, or employing microwave-assisted organic synthesis to accelerate reaction times and improve energy efficiency. clockss.orgaurigeneservices.com

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Considerations |

|---|---|---|

| Palladium-Catalyzed Cyclization | High regioselectivity, good yields for core structure. acs.orgresearchgate.net | Requires careful selection of catalyst and ligands; potential for metal contamination. |

| Domino/One-Pot Reactions | Increased efficiency, reduced purification steps, atom economy. modern-journals.com | Complex reaction optimization; requires compatible reaction conditions for all steps. |

| Green Chemistry Approaches | Use of non-toxic solvents (e.g., water), reduced energy consumption (microwave). clockss.orgaurigeneservices.com | Substrate solubility in green solvents; scalability of microwave reactions. |

| Reduction from Carboxylic Acid/Ester | Well-established and reliable method for installing the methanol (B129727) group. clockss.org | Requires prior synthesis of the acid/ester precursor; use of reducing agents like LiAlH₄. |

Elucidation of Comprehensive Interaction Profiles with Diverse Biological Macromolecules

Benzothiophene derivatives are known to interact with a wide array of biological targets, exhibiting activities such as anticancer, antimicrobial, and antidiabetic properties. benthamdirect.comnih.govnih.govnih.gov A crucial future direction for this compound is the systematic mapping of its interactions with a diverse panel of biological macromolecules, including enzymes, receptors, and nucleic acids.

The compound's structure, featuring a planar heterocyclic system, two chlorine atoms, and a flexible hydroxymethyl group, suggests multiple potential modes of interaction. The chlorine atoms can participate in halogen bonding, a directional interaction increasingly recognized for its importance in ligand-protein binding. The methanol group can act as both a hydrogen bond donor and acceptor, while the aromatic core can engage in π-stacking and hydrophobic interactions. Investigating its potential as an inhibitor of enzymes like α-glucosidase and α-amylase, targets for which other benzothiophenes have shown promise, would be a logical starting point. nih.govresearchgate.net

Application of Advanced Spectroscopic Techniques for In Situ Monitoring of Molecular Processes

Understanding the dynamics of both the synthesis and biological interactions of this compound requires advanced analytical techniques. In situ spectroscopic methods would be invaluable for monitoring reaction kinetics, identifying transient intermediates, and observing binding events in real-time.

For instance, techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) could be used to follow the progress of a synthetic reaction, providing data to optimize conditions and maximize yield. When studying biological interactions, methods like Surface Plasmon Resonance (SPR) could quantify binding affinity and kinetics with target proteins. Furthermore, Nuclear Magnetic Resonance (NMR) techniques, such as saturation transfer difference (STD-NMR), could identify the specific parts of the molecule that are in close contact with a biological macromolecule. These advanced methods provide a level of detail that is unattainable through conventional endpoint analysis.

Theoretical Frameworks for Predicting Structure-Interaction Relationships

Computational chemistry and theoretical modeling are indispensable tools for modern chemical research. Applying these frameworks to this compound can provide profound insights into its electronic structure, reactivity, and potential biological activity, guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to determine key electronic properties and predict molecular behavior. nih.govtandfonline.com Molecular docking simulations can then be used to model the binding of the compound within the active sites of various proteins, helping to prioritize biological targets for experimental validation. nih.govresearchgate.net These computational studies can reveal the most likely binding poses and highlight the crucial interactions—such as hydrogen bonds, halogen bonds, and hydrophobic contacts—that stabilize the ligand-protein complex.

Table 2: Predictable Molecular Properties via Theoretical Frameworks

| Property | Significance | Computational Method |

|---|---|---|

| HOMO/LUMO Energies | Indicates electronic reactivity and charge transfer capabilities. | Density Functional Theory (DFT). tandfonline.com |

| Molecular Electrostatic Potential (MEP) | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions for interaction. nih.gov | Density Functional Theory (DFT). |

| Binding Affinity & Pose | Predicts the strength and geometry of interaction with a biological target. | Molecular Docking. researchgate.net |

| ADME Properties | Predicts Absorption, Distribution, Metabolism, and Excretion characteristics. | Quantitative Structure-Activity Relationship (QSAR) models, Machine Learning. nih.gov |

Exploration of Stereoselective Synthesis and Chiral Recognition Mechanisms

The C2 position of the benzothiophene ring, to which the methanol group is attached, is a prochiral center. Therefore, this compound is a chiral molecule. A significant area for future research is the development of stereoselective synthetic routes to obtain the individual enantiomers (R and S forms) in high purity. Chiral phosphine-catalyzed cyclization reactions have been successful for related systems and could be adapted for this purpose. ccspublishing.org.cn

Biological systems are inherently chiral, and it is common for enantiomers of a compound to have vastly different biological activities and metabolic fates. Separating the enantiomers and evaluating them independently is crucial for understanding the specific chiral recognition mechanisms at the molecular level. This involves studying how the distinct three-dimensional arrangements of the R and S enantiomers lead to differential interactions with chiral biological targets like proteins and enzymes.

Integration of Machine Learning and AI in Compound Design and Interaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govmdpi.com These technologies can be powerfully applied to the study of this compound. ML models, trained on large datasets of chemical structures and their properties, can predict the biological activities, pharmacokinetic properties, and potential toxicity of the compound and its hypothetical derivatives. nih.gov

Generative AI models can go a step further, designing novel derivatives of the core structure that are optimized for specific properties, such as enhanced binding to a target protein or improved metabolic stability. tue.nl Reinforcement learning, for instance, has been used to design compounds with optimal values for multiple parameters simultaneously. nih.gov Furthermore, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic pathways that might not be obvious to a human chemist. The use of self-supervised learning on imaging data can also accelerate the identification of promising candidate molecules from high-throughput screens. youtube.com

Q & A

Q. Q1: What are the standard synthetic routes for preparing (3,4-Dichloro-1-benzothien-2-yl)methanol, and how can its purity be validated?

A1: The compound is typically synthesized via condensation reactions involving 3,4-dichlorobenzaldehyde derivatives. For example, analogous methods involve dissolving precursors in aqueous ethanol (60% v/v) with KOH, followed by neutralization with HCl and crystallization using dichloromethane-methanol (1:4 v/v) . Purity validation requires HPLC or LC-MS analysis, using internal standards like deuterated analogs (e.g., triclosan-d3) to account for matrix effects in complex samples . Crystallographic refinement (e.g., X-ray diffraction) confirms structural integrity, with H atoms placed geometrically and refined using isotropic displacement parameters .

Advanced Synthesis Optimization

Q. Q2: How can researchers optimize reaction conditions to improve yield and reduce byproducts during synthesis?

A2: Key parameters include solvent polarity, temperature, and catalyst selection. Evidence from analogous syntheses suggests using ethanol as a solvent with KOH at 323 K for 5 hours maximizes yield while minimizing side reactions . Post-reaction neutralization with HCl and selective crystallization (e.g., dichloromethane-methanol mixtures) enhance purity . Advanced optimization may involve Design of Experiments (DoE) to model interactions between variables like reaction time, stoichiometry, and solvent ratios.

Analytical Method Development

Q. Q3: What methodological challenges arise in detecting trace impurities of this compound in environmental or biological matrices?

A3: Challenges include analyte adsorption to glassware and low recovery rates. Deactivating glassware with 5% dimethyldichlorosilane in toluene prevents adsorption . Solid-phase extraction (SPE) using Oasis HLB cartridges (conditioned with methanol) improves recovery from aqueous matrices . For biological samples, combining SPE with LC-MS/MS and deuterated internal standards (e.g., BP-3-d5) enhances sensitivity and compensates for matrix effects .

Structural and Spectroscopic Analysis

Q. Q4: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

A4: Contradictions often arise from solvent effects or impurities. For NMR, ensure deuterated solvents are free of protonated contaminants. X-ray crystallography provides definitive structural confirmation, as seen in analogous compounds where H atoms are refined with isotropic displacement parameters . IR spectral inconsistencies (e.g., O-H stretching) may result from residual methanol; drying samples under vacuum or using molecular sieves mitigates this .

Data Contradiction and Reproducibility

Q. Q5: How should researchers address contradictory results in catalytic activity or stability studies of this compound?

A5: Contradictions may stem from uncontrolled variables (e.g., humidity, light exposure). Implement rigorous controls:

- Use inert atmospheres (N2/Ar) during synthesis and storage.

- Validate stability via accelerated degradation studies (e.g., exposure to UV light, varying pH).

- Cross-validate findings using orthogonal methods (e.g., compare HPLC purity with thermal gravimetric analysis).

Refer to frameworks for iterative data reconciliation, as outlined in qualitative research methodologies .

Advanced Applications in Material Science

Q. Q6: What role could this compound play in developing novel polymers or fuel cell membranes?

A6: Methanol derivatives are explored in fuel cells to mitigate crossover effects. For instance, hydrodynamic modeling of flowing electrolyte channels suggests that thin, high-porosity membranes with controlled methanol flux could enhance efficiency . Incorporating this compound into sulfonated polyether ether ketone (SPEEK) matrices may reduce methanol permeability while maintaining proton conductivity. Experimental validation would require permeability assays and electrochemical impedance spectroscopy .

Environmental and Toxicological Profiling

Q. Q7: What methodologies are recommended for assessing the environmental persistence of this compound?

A7: Use OECD guidelines for biodegradation and bioaccumulation:

- Hydrolysis studies: Expose the compound to pH 4–9 buffers at 298 K, monitoring degradation via LC-MS .

- Photolysis: Irradiate in n-hexane/methanol (1:2 v/v) to simulate sunlight-driven decay .

- Ecotoxicology: Conduct acute toxicity assays using Daphnia magna or algal models, referencing protocols for similar chlorinated aromatics .

Future Research Directions

Q. Q8: What gaps exist in the current understanding of this compound’s reactivity and applications?

A8: Underexplored areas include:

- Catalytic applications: Screening for asymmetric catalysis using chiral ligands.

- Biocompatibility: Assessing cytotoxicity via MTT assays and mitochondrial membrane potential studies.

- Computational modeling: DFT studies to predict reaction pathways and substituent effects on electronic properties.

Collaborative studies across synthetic, analytical, and computational disciplines are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.